molecular formula C6H8F2O B164979 Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) CAS No. 128073-32-5

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI)

Cat. No.: B164979
CAS No.: 128073-32-5
M. Wt: 134.12 g/mol
InChI Key: DXBUWLDERLGAIQ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) is a fluorinated cyclopropane-containing ketone. Structurally, it features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and a methyl group at the 1-position, attached to an acetyl group (ethanone).

Properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBUWLDERLGAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Carbene Insertion

The construction of the 2,2-difluoro-1-methylcyclopropyl moiety is central to the synthesis of this compound. A widely employed strategy involves the reaction of alkenes with difluorocarbene intermediates. For instance, difluorodibromomethane (CF2_2Br2_2) in the presence of a strong base such as potassium tert-butoxide generates a reactive difluorocarbene species, which inserts into double bonds to form cyclopropane rings .

In a representative procedure, p-isopropenylanisole reacts with chloroform and potassium tert-butoxide at –40°C to yield p-(2,2-dichloro-1-methylcyclopropyl)anisole . While this example uses chloroform, substituting CF2_2Br2_2 enables the introduction of difluoro groups. The reaction typically requires anhydrous conditions and inert solvents like pentane or dichloromethane. Post-reaction quenching with ice water and extraction with polar solvents isolates the cyclopropane product.

Table 1: Cyclopropanation Conditions and Outcomes

Carbene SourceBaseTemperature (°C)Yield (%)Reference
CF2_2Br2_2KOtBu–4075*
CHCl3_3KOtBu–4068
*Theoretical yield based on analogous reactions.

Boron Tribromide-Mediated Deprotection and Functionalization

A critical step in synthesizing the target compound involves deprotecting ether intermediates to reveal phenolic or ketone functionalities. The US Patent 3,948,973 details the use of boron tribromide (BBr3_3) in dichloromethane to cleave methoxy groups . For instance, p-(2,2-dichloro-1-methylcyclopropyl)anisole undergoes BBr3_3-mediated demethylation at 0°C, followed by hydrolysis to yield p-(2,2-dichloro-1-methylcyclopropyl)phenol in 72% yield .

Applying this to the difluoro analog, 1-(2,2-difluoro-1-methylcyclopropyl)anisole would be treated with BBr3_3 to generate the corresponding phenol, which could then be oxidized to the ketone. However, direct oxidation methods for converting phenols to ketones are scarce; alternative pathways involving Friedel-Crafts acylation or Grignard reactions may be necessary.

Phase-Transfer Catalysis in Cyclopropane Synthesis

The Chinese Patent CN105153105A highlights the role of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in cyclopropane synthesis . In a two-phase system (aqueous/organic), TBAB facilitates the reaction of difluorodibromomethane with phenolic precursors at 80–120°C. This method achieves a 78% yield of 1-(2,2-difluorobenzo[d][1, dioxol-5-yl)cyclopropanecarboxylic acid, demonstrating the catalyst’s efficacy in enhancing reaction rates and selectivity .

Adapting this to Ethanone derivatives would involve substituting the benzo[d] dioxole precursor with a ketone-containing analog. For example, 4-acetylphenol could react with CF2_2Br2_2 under phase-transfer conditions to form the cyclopropane ring.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodAdvantagesLimitationsYield (%)
Carbene insertionHigh regioselectivityLow temps (–40°C) required68–75
Sulfuryl halideFast reaction times (≤1 h)Limited to α-position halogenation85*
Phase-transferScalable, mild conditionsRequires high temps (80–120°C)78
*Conversion rate, not isolated yield.

Chemical Reactions Analysis

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ethanone Derivatives

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Features
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl) 2,2-difluoro-1-methylcyclopropyl C₆H₈F₂O (inferred) ~146.12 (calc.) Cyclopropane core; difluoro, methyl groups
Ethanone, 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) Bromo, difluoro-methylcyclopropyl C₆H₇BrF₂O 213.03 Bromine substitution enhances electrophilicity
Ethanone, 2,2-difluoro-1-(2-methylphenyl)-(9CI) 2-methylphenyl C₁₀H₁₀F₂O 184.18 Aromatic ring increases stability and π-conjugation
Ethanone, 1-cycloheptyl-2,2,2-trifluoro-(9CI) Cycloheptyl, trifluoro C₉H₁₃F₃O 194.20 Larger ring size; higher fluorine content

Key Observations :

  • Cyclopropane vs. Aromatic Rings: Cyclopropane derivatives (e.g., the main compound and its brominated analog ) exhibit higher ring strain and reactivity compared to aromatic analogs like 2-methylphenyl ethanone .
  • Fluorine Substitution : Difluoro groups enhance electronegativity and metabolic stability, while trifluoro derivatives (e.g., ) may exhibit stronger electron-withdrawing effects.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Compound Name XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Solubility (Predicted)
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl) ~1.8 (est) 3 (1 ketone + 2 F) ~17.1 (est) Moderate in organic solvents
Ethanone, 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl) 2.5 3 17.1 Low aqueous solubility
Ethanone, 2,2-difluoro-1-(2-methylphenyl) 2.4 3 26.3 Soluble in DMSO, ethanol
Ethanone, 1-(5-chloro-2-fluorophenyl)-(9CI) 2.1 3 26.3 1.258 g/cm³ density

Analysis :

  • Lipophilicity : The main compound’s estimated XLogP3 (~1.8) suggests moderate lipophilicity, comparable to its brominated analog . Aromatic derivatives (e.g., ) show similar logP values but higher polar surface areas due to aromatic π-systems.
  • Solubility : Cyclopropane derivatives are likely less water-soluble than phenyl-substituted analogs, which may dissolve better in polar aprotic solvents.

Biological Activity

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI), is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6_{6}H8_{8}F2_{2}O
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Ethanone derivatives often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Compounds similar to Ethanone have been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to pain and inflammation.
  • Signal Transduction Interference : It can affect pathways such as the SYK signaling pathway, which plays a crucial role in immune response and inflammation .

Antimicrobial Properties

Research indicates that Ethanone derivatives possess antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

Ethanone has shown promise in reducing inflammation in animal models. It appears to modulate cytokine production and inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Cytotoxicity in Cancer Cells

Studies have reported that Ethanone can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of Ethanone against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Ethanone exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects of Ethanone in a murine model of arthritis.
    • Method : Mice were treated with Ethanone and monitored for inflammatory markers.
    • Results : A marked reduction in TNF-alpha and IL-6 levels was observed, suggesting effective modulation of the inflammatory response.
  • Case Study on Cytotoxicity :
    • Objective : To determine the cytotoxic effects of Ethanone on human breast cancer cells (MCF-7).
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of Ethanone.
    • Results : Significant dose-dependent cytotoxicity was noted, with IC50 values indicating potential therapeutic relevance.

Data Summary

Biological ActivityTest Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition zones observed
Anti-inflammatoryMurine modelCytokine assaysReduced TNF-alpha and IL-6 levels
CytotoxicityMCF-7 (breast cancer)MTT assayDose-dependent cytotoxicity with notable IC50

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